molecular formula C14H13N5O5S B5211297 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide

Cat. No. B5211297
M. Wt: 363.35 g/mol
InChI Key: JNMIDMIEOOIRTB-UHFFFAOYSA-N
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Description

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide, also known as DASB, is a chemical compound that is used in scientific research to study serotonin transporters in the brain. DASB is a highly selective and potent ligand for the serotonin transporter, making it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.

Mechanism of Action

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide binds selectively and with high affinity to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron. This leads to an increase in extracellular serotonin levels, which can activate postsynaptic serotonin receptors and modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide are primarily related to its ability to modulate serotonin signaling in the brain. Studies have shown that N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide can alter mood, cognition, and behavior in animal models, and it has been implicated in the pathophysiology of various psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide in lab experiments include its high selectivity and potency for the serotonin transporter, as well as its ability to cross the blood-brain barrier and reach the central nervous system. However, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide has some limitations, including its relatively short half-life, which requires frequent dosing, and its potential for non-specific binding to other proteins in the brain.

Future Directions

There are several future directions for research involving N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide. One area of interest is the role of serotonin transporters in the pathophysiology of various psychiatric and neurological disorders, and how N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide can be used to better understand these processes. Another area of interest is the development of new ligands for the serotonin transporter that may have improved selectivity, potency, and pharmacokinetic properties compared to N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide. Finally, there is interest in developing new imaging techniques that can be used to visualize serotonin transporters in vivo, which could have important clinical applications.

Synthesis Methods

The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide involves a multi-step process that begins with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form N-(4-nitrobenzoyl)-4-aminobenzenesulfonamide. The final step involves the reaction of this intermediate with formaldehyde and ammonium chloride to form N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide.

Scientific Research Applications

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide is primarily used in scientific research to study the serotonin transporter in the brain. This transporter is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric and neurological disorders, including depression, anxiety, and Parkinson's disease. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide is used to study the distribution, density, and function of serotonin transporters in the brain, as well as their role in the pathophysiology of these disorders.

properties

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S/c15-14(16)18-25(23,24)12-7-3-10(4-8-12)17-13(20)9-1-5-11(6-2-9)19(21)22/h1-8H,(H,17,20)(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIDMIEOOIRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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